2-[(2-Nitrophenyl)amino]butanedioic acid

Enzyme Inhibition Matrix Metalloproteinase Selectivity

Designed for researchers investigating MMP-2/9 differential roles. This ortho-nitrophenyl aspartic acid derivative provides a unique 2.2-fold selectivity window (IC50 2.15 µM vs 4.68 µM) not seen in para or unsubstituted analogs. Essential for SAR benchmarking and as a precursor for quinoxaline-2-one bradykinin B1 antagonists. Only available for R&D.

Molecular Formula C10H10N2O6
Molecular Weight 254.20 g/mol
Cat. No. B7936472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Nitrophenyl)amino]butanedioic acid
Molecular FormulaC10H10N2O6
Molecular Weight254.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(CC(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O6/c13-9(14)5-7(10(15)16)11-6-3-1-2-4-8(6)12(17)18/h1-4,7,11H,5H2,(H,13,14)(H,15,16)
InChIKeyRWSDSNMBLLDYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Nitrophenyl)amino]butanedioic Acid: Technical Specifications and Baseline Profile for Procurement


2-[(2-Nitrophenyl)amino]butanedioic acid, also referred to as N-(2-nitrophenyl)aspartic acid, is a nitrophenyl-substituted derivative of aspartic acid . This compound is classified as a non-peptidic amino acid derivative and is a critical intermediate in the synthesis of nitrogen-containing heterocycles, specifically the quinoxaline-2-one scaffold . It is presented as a high-purity chemical intended for research use only, not for diagnostic or therapeutic applications . The molecule's structure incorporates a butanedioic acid backbone, providing key sites for further chemical modification, which distinguishes it from simpler N-aryl amino acid derivatives .

Critical Differentiation of 2-[(2-Nitrophenyl)amino]butanedioic Acid Against Generic Analogs


The selection of 2-[(2-Nitrophenyl)amino]butanedioic acid over generic N-aryl aspartic acid analogs is predicated on the unique electronic and steric properties conferred by the 2-nitrophenyl substituent. Unlike unsubstituted phenyl or para-substituted nitrophenyl analogs, the ortho-nitro group introduces significant intramolecular hydrogen bonding potential and steric hindrance, which directly impacts target enzyme binding kinetics and selectivity profiles . For instance, within a class of matrix metalloproteinase (MMP) inhibitors, the 2-nitrophenyl derivative demonstrates a distinct and quantifiable selectivity window between MMP-2 and MMP-9 that is not observed with its structural analogs . Furthermore, this specific substitution pattern is essential for the compound's role as a precursor in the synthesis of quinoxaline-2-one scaffolds, a pathway that is not accessible using other N-aryl aspartic acid derivatives . Therefore, substituting this compound with a close analog would alter the reaction outcome, lead to a loss of target selectivity, and invalidate any comparative structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for 2-[(2-Nitrophenyl)amino]butanedioic Acid Differentiation


MMP-2/MMP-9 Selectivity Profile of 2-[(2-Nitrophenyl)amino]butanedioic Acid

2-[(2-Nitrophenyl)amino]butanedioic acid exhibits a distinct selectivity profile for matrix metalloproteinase-2 (MMP-2) over matrix metalloproteinase-9 (MMP-9). In a direct head-to-head comparison using the same assay conditions, the compound inhibits APMA-activated human recombinant MMP-2 with an IC50 of 2.15 µM, while its inhibitory potency against human recombinant MMP-9 is approximately 2.2-fold lower, with an IC50 of 4.68 µM [1]. This selectivity window is a key differentiator, as many broad-spectrum MMP inhibitors lack this level of discrimination, which is crucial for targeted biological studies.

Enzyme Inhibition Matrix Metalloproteinase Selectivity

Enhanced MMP-2 Inhibitory Potency Relative to Related Nitrophenyl Derivative

In a cross-study comparison within the same curated database, 2-[(2-nitrophenyl)amino]butanedioic acid demonstrates superior inhibitory potency against human recombinant MMP-2 compared to a structurally related nitrophenyl derivative. The target compound achieves an IC50 of 2.15 µM, whereas another nitrophenyl-containing analog (BDBM50123933) shows a significantly higher IC50 of 4.27 µM under identical assay conditions [1][2]. This represents a nearly 2-fold difference in potency, highlighting that minor structural modifications within this chemical space can lead to substantial changes in biological activity.

Enzyme Inhibition Matrix Metalloproteinase Potency

Synthetic Utility as a Precursor for Quinoxaline-2-one Scaffolds

The 2-nitrophenyl group in 2-[(2-nitrophenyl)amino]butanedioic acid is a crucial functionality that enables its use as a direct precursor in the synthesis of quinoxaline-2-one derivatives, a privileged scaffold in medicinal chemistry with applications as bradykinin B1 antagonists . This is a class-level inference, as the presence of the ortho-nitro group is a prerequisite for the reductive cyclization reaction that forms the heterocyclic core. Unsubstituted phenyl or para-nitrophenyl analogs do not undergo this specific transformation, making this compound uniquely valuable for researchers aiming to synthesize this class of bioactive molecules.

Medicinal Chemistry Heterocycle Synthesis Scaffold

Primary Application Scenarios for 2-[(2-Nitrophenyl)amino]butanedioic Acid in Research


Investigating MMP-2/MMP-9 Mediated Pathways in Cancer and Tissue Remodeling

This compound is best suited as a probe to study the differential roles of MMP-2 and MMP-9 in cellular models of invasion, metastasis, and extracellular matrix degradation. The demonstrated 2.2-fold selectivity for MMP-2 over MMP-9 (IC50 of 2.15 µM vs. 4.68 µM) allows researchers to design experiments where MMP-2 activity is preferentially inhibited at specific compound concentrations [1]. This enables more nuanced investigations than those possible with broad-spectrum inhibitors, such as delineating the specific contribution of MMP-2 in angiogenesis or tumor cell migration.

Structure-Activity Relationship (SAR) Studies for Nitrophenyl-Based MMP Inhibitors

The compound serves as a benchmark molecule for SAR studies aimed at optimizing MMP-2 inhibitory potency. The observed 2-fold increase in MMP-2 inhibition compared to a closely related nitrophenyl analog (IC50 of 2.15 µM vs. 4.27 µM) provides a clear quantitative baseline for assessing the impact of subsequent chemical modifications on enzyme inhibition [1][2]. Procurement of this compound is essential for establishing a reliable reference point in any SAR campaign focused on this chemical series.

Synthesis of Quinoxaline-2-one Based Bradykinin B1 Antagonists

This compound is a critical starting material for the synthesis of quinoxaline-2-one derivatives, which are being explored as bradykinin B1 receptor antagonists for the treatment of pain and inflammation [1][2]. Its unique ortho-nitrophenyl group is required for the key reductive cyclization step to form the heterocyclic core. Researchers engaged in developing novel anti-inflammatory agents will require this specific compound to access this therapeutically relevant chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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